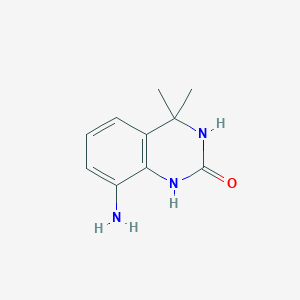

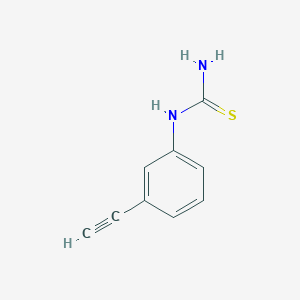

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as any reaction conditions such as temperature and pressure.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry and any functional groups present.Chemical Reactions Analysis

This involves detailing the reactions that the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Alzheimer's Disease Treatment

A study focused on the metal chelating properties of 8-Hydroxyquinolines, which are related to 8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one, demonstrates their application in Alzheimer's disease treatment. The research highlighted the ability of these compounds to complex with transition metal ions, proposing their use for disaggregating metal-enriched amyloid plaques and reversing Alzheimer's disease phenotype in models. This suggests a potential pathway for neuroprotective and neuroregenerative effects, marking a significant step in Alzheimer's disease research (V. Kenche et al., 2013).

Antitumor Activity

Amino-substituted derivatives of similar compounds have been synthesized and evaluated for their antitumor activity. This research indicates the dependency of antitumor potency on the position of substitution on the compound nucleus, with certain amino derivatives showing significantly higher potency than the parent compound. This finding is critical for developing new anticancer drugs, emphasizing the compound's relevance in medicinal chemistry (S. M. Sami et al., 1995).

Corrosion Inhibition

Schiff bases derived from related compounds have been studied for their corrosion inhibition efficiency on mild steel in acidic environments. This application is crucial in materials science, particularly for protecting industrial equipment. The research findings underline the role of nitrogen in the inhibitor's structure in enhancing its efficiency, thus providing insights for designing new corrosion inhibitors with improved performance (D. Jamil et al., 2018).

Synthesis of Dihydroquinazolinones

The compound and its derivatives have been used as catalysts in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through one-pot, three-component reactions. This application highlights the compound's significance in facilitating efficient chemical syntheses, which is essential for pharmaceutical and chemical industries (K. Niknam et al., 2011).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, and environmental impact.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas for further study.

properties

IUPAC Name |

8-amino-4,4-dimethyl-1,3-dihydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-10(2)6-4-3-5-7(11)8(6)12-9(14)13-10/h3-5H,11H2,1-2H3,(H2,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUFCIWJGKEQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)N)NC(=O)N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)

![4-[(Z)-indol-3-ylidenemethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2602134.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1-methyl-6-oxo-N-(p-tolyl)-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2602140.png)

![2-[1-(3-Fluorophenyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2602143.png)

![N-(2-cyanophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2602144.png)

![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)

![[(2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2602153.png)